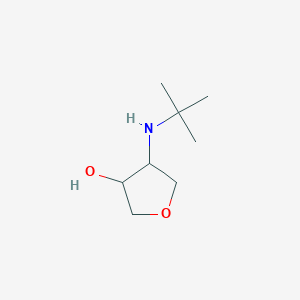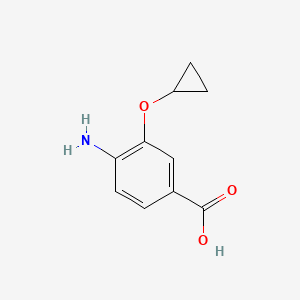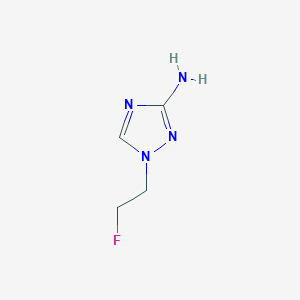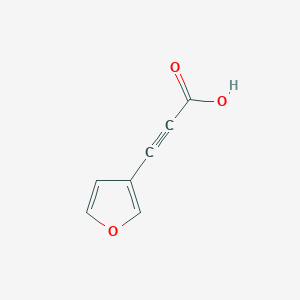
3-(Furan-3-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(furan-3-yl)prop-2-ynoïque est un composé organique de formule moléculaire C7H4O3. Il se caractérise par un cycle furane lié à un fragment d'acide propynoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-(furan-3-yl)prop-2-ynoïque implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le furane et le bromure de propargyle.
Conditions de réaction : Le furane subit une réaction avec le bromure de propargyle en présence d'une base telle que le carbonate de potassium pour former le 3-(furan-3-yl)prop-2-yn-1-ol.
Oxydation : L'alcool résultant est ensuite oxydé à l'aide d'un agent oxydant tel que le réactif de Jones (acide chromique dans l'acétone) pour donner l'acide 3-(furan-3-yl)prop-2-ynoïque.
Méthodes de production industrielle
Les méthodes de production industrielle de l'acide 3-(furan-3-yl)prop-2-ynoïque ne sont pas bien documentées dans la littérature. L'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions de réaction et la garantie de la pureté du produit final par diverses techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(furan-3-yl)prop-2-ynoïque peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la triple liaison en une double ou une simple liaison, conduisant à différents dérivés.
Substitution : Le cycle furane peut subir des réactions de substitution électrophile, introduisant divers substituants sur le cycle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et l'acide chromique.
Réduction : L'hydrogénation catalytique à l'aide de palladium sur carbone (Pd/C) peut être utilisée.
Substitution : Des réactifs électrophiles tels que le brome ou l'acide nitrique peuvent être utilisés pour les réactions de substitution sur le cycle furane.
Principaux produits formés
Oxydation : Dérivés oxydés du cycle furane.
Réduction : Formes réduites du fragment d'acide propynoïque.
Substitution : Divers dérivés de furane substitués.
Applications De Recherche Scientifique
L'acide 3-(furan-3-yl)prop-2-ynoïque a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse organique, en particulier dans la synthèse de composés hétérocycliques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il peut être utilisé dans la synthèse de produits chimiques fins et comme précurseur pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(furan-3-yl)prop-2-ynoïque implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels réactifs. Le cycle furane peut participer à des réactions de substitution aromatique électrophile, tandis que le fragment d'acide propynoïque peut subir des réactions d'addition nucléophile. Ces interactions peuvent conduire à la formation de divers composés biologiquement actifs.
Mécanisme D'action
The mechanism of action of 3-(Furan-3-yl)prop-2-ynoic acid involves its interaction with molecular targets through its reactive functional groups. The furan ring can participate in electrophilic aromatic substitution reactions, while the propynoic acid moiety can undergo nucleophilic addition reactions. These interactions can lead to the formation of various biologically active compounds.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(furan-2-yl)prop-2-ynoïque : Structure similaire mais avec le cycle furane lié à une position différente.
Acide 3-(thiophène-3-yl)prop-2-ynoïque : Contient un cycle thiophène au lieu d'un cycle furane.
Acide 3-(pyridin-3-yl)prop-2-ynoïque : Contient un cycle pyridine au lieu d'un cycle furane.
Unicité
L'acide 3-(furan-3-yl)prop-2-ynoïque est unique en raison du positionnement spécifique du cycle furane, qui peut influencer sa réactivité et les types de réactions qu'il peut subir. Cette unicité en fait un composé précieux pour diverses applications synthétiques et de recherche.
Propriétés
Formule moléculaire |
C7H4O3 |
|---|---|
Poids moléculaire |
136.10 g/mol |
Nom IUPAC |
3-(furan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H4O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,(H,8,9) |
Clé InChI |
VKAUDHHUOZHGNU-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


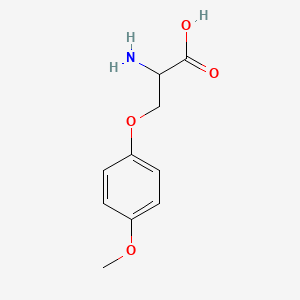
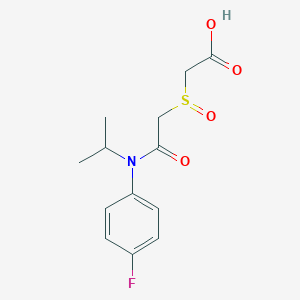
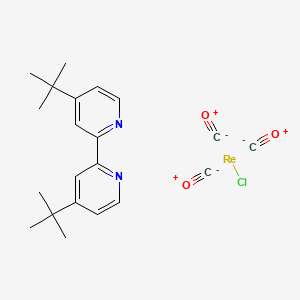
![5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12308634.png)
![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)
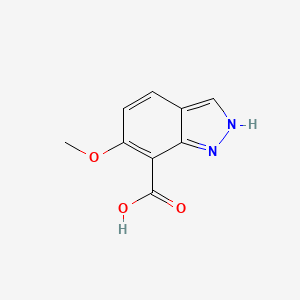
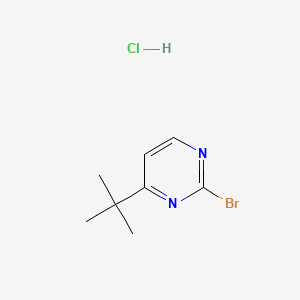

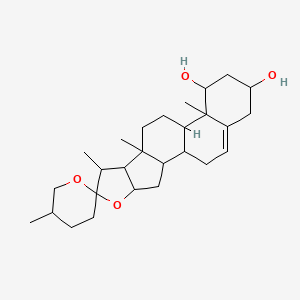
![[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12308680.png)
